molecular formula C7H12N2O2 B12877291 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one

Katalognummer: B12877291
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: TZCDZYFERVNMKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one typically involves the reaction of ethylamine with a suitable precursor, such as 4-methylisoxazol-3(2H)-one. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one
  • 5-((Methylamino)methyl)-4-methylisoxazol-3(2H)-one
  • 4-Methylisoxazol-3(2H)-one

Uniqueness

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethylamino group enhances its reactivity and potential for forming various derivatives .

Eigenschaften

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

5-(ethylaminomethyl)-4-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-3-8-4-6-5(2)7(10)9-11-6/h8H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

TZCDZYFERVNMKL-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(C(=O)NO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.